N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
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Description
N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C19H29N3OS and its molecular weight is 347.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
One avenue of research involves the synthesis of complex heterocyclic compounds, which are foundational in the development of pharmaceuticals and materials. A study by Shaabani et al. (2008) presents a novel one-pot pseudo-five-component synthesis methodology for 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives, starting from basic inputs under ambient conditions. This approach exemplifies the synthetic strategies that could apply to the target compound, highlighting innovation in drug discovery and development processes (Shaabani et al., 2008).
Anticancer Agent Development
Research into novel anticancer agents is a critical area where complex compounds like the one mentioned may find application. Teimoori et al. (2011) explored novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives, demonstrating their potential as anticancer agents through in vitro assays. Such studies underscore the importance of innovative compounds in advancing cancer therapy (Teimoori et al., 2011).
Magnetic Resonance Imaging (MRI) Contrast Agents
In the field of medical imaging, the development of effective MRI contrast agents is crucial. Chen et al. (2011) reported on composites of aminodextran-coated Fe3O4 nanoparticles and graphene oxide for T2-weighted MRI, showcasing the integration of organic and inorganic components for enhanced imaging capabilities. This research points to the potential utility of complex organic compounds in improving diagnostic techniques (Chen et al., 2011).
Novel Synthetic Methodologies
Advancements in synthetic chemistry often revolve around the development of new methodologies for constructing complex molecules. A novel one-pot synthesis approach for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was described by Shaabani et al. (2009), which could have parallels in the synthesis of the compound of interest, reflecting the ongoing evolution of synthetic strategies (Shaabani et al., 2009).
Properties
IUPAC Name |
N-(2-phenylethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c23-19(20-10-7-17-5-2-1-3-6-17)22-12-4-11-21(13-14-22)18-8-15-24-16-9-18/h1-3,5-6,18H,4,7-16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGHDCOMCJZXJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCCC2=CC=CC=C2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.